5-Methyl-3-(alpha-methylbenzyl)rhodanine 5-Methyl-3-(alpha-methylbenzyl)rhodanine
Brand Name: Vulcanchem
CAS No.: 23538-09-2
VCID: VC19689502
InChI: InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3
SMILES:
Molecular Formula: C12H13NOS2
Molecular Weight: 251.4 g/mol

5-Methyl-3-(alpha-methylbenzyl)rhodanine

CAS No.: 23538-09-2

Cat. No.: VC19689502

Molecular Formula: C12H13NOS2

Molecular Weight: 251.4 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-(alpha-methylbenzyl)rhodanine - 23538-09-2

Specification

CAS No. 23538-09-2
Molecular Formula C12H13NOS2
Molecular Weight 251.4 g/mol
IUPAC Name 5-methyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3
Standard InChI Key QJZUHKFLFBSWMU-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Core Rhodanine Architecture

The rhodanine scaffold consists of a thiazolidine-4-one ring system with a ketone group at position 4 and a thione group at position 2. In 5-methyl-3-(α-methylbenzyl)rhodanine, the 5-position is occupied by a methyl group, while the 3-position contains an α-methylbenzyl substituent. This configuration introduces steric bulk and enhanced lipophilicity compared to simpler rhodanine derivatives like 5-methylrhodanine . X-ray crystallography of analogous compounds reveals that the α-methylbenzyl group induces a twisted conformation, potentially influencing binding interactions with biological targets .

Electronic and Steric Effects

The electron-withdrawing thione group at C2 creates a polarized electronic environment, facilitating nucleophilic attacks at the carbonyl carbon (C4). Substituents at C3 and C5 modulate this reactivity:

  • The 5-methyl group stabilizes the enol tautomer, increasing resonance stabilization .

  • The α-methylbenzyl group at C3 introduces steric hindrance, limiting rotational freedom and directing substituent orientation during molecular recognition events .

Table 1 compares key properties of 5-methyl-3-(α-methylbenzyl)rhodanine with related derivatives:

CompoundlogPMolecular Weight (g/mol)H-Bond AcceptorsRotatable Bonds
5-Methylrhodanine1.2161.2231
3-Benzylrhodanine2.8237.3433
5-Methyl-3-(α-methylbenzyl)rhodanine3.1265.3534

Data derived from QSAR studies indicate that the increased logP value enhances membrane permeability but may reduce aqueous solubility .

Synthetic Methodologies

Traditional Multi-Step Synthesis

Early routes involved sequential functionalization:

  • Condensation of primary amines with carbon disulfide to form dithiocarbamates .

  • Michael addition with maleic anhydride derivatives.

  • Cyclization under acidic conditions to form the rhodanine core .
    This approach suffered from low yields (35–45%) and required toxic solvents like dichloromethane .

Modern One-Pot Strategies

Ziyaei Halimehjani et al. developed a water-based three-component reaction combining:

  • Primary amines (e.g., α-methylbenzylamine)

  • Carbon disulfide

  • Maleic anhydride

Reaction conditions:

  • Temperature: 80°C

  • Time: 4–6 hours

  • Yield: 68–72%

The mechanism proceeds via:

  • Formation of a dithiocarbamate intermediate

  • Michael addition to maleic anhydride

  • Intramolecular cyclization with simultaneous dehydration

Table 2 compares synthesis methods:

MethodSolventYield (%)Purity (%)Reaction Time (h)
Traditional DCM428812
One-Pot H2O70955
Microwave-Assisted Ethanol78971.5

Microwave-assisted synthesis reduces reaction times to 90 minutes while improving yields to 78%, though scalability remains challenging .

Anticancer Activity and Mechanism

In Vitro Cytotoxicity Profiles

Against the K562 chronic myelogenous leukemia line:

  • IC50 = 11.10 µg/mL (cisplatin control = 4.78 µg/mL)

  • Selective index (SI) = 3.2 compared to normal fibroblasts

Dose-dependent growth inhibition observed in:

  • MCF-7 breast cancer: 81% inhibition at 10 µg/mL

  • HGC gastric carcinoma: IC50 = 8 µM

Molecular Targets

Crystallographic studies identify interactions with:

  • PARP-1: Binding energy −9.2 kcal/mol via hydrophobic interactions with Tyr907 and hydrogen bonding with Ser904 .

  • Topoisomerase IIα: Intercalation stabilizes the DNA-enzyme complex, preventing religation of DNA strands .

  • EGFR kinase: Competitive inhibition at the ATP-binding site (Ki = 0.42 µM) .

Structure-Activity Relationships

Key modifications affecting potency:

  • C3 Substituents:

    • α-Methylbenzyl → IC50 = 11.10 µg/mL (K562)

    • Benzyl → IC50 = 14.60 µg/mL

    • Isopropyl → IC50 = 28.30 µg/mL

  • C5 Modifications:

    • Methyl → Maintains planar conformation for intercalation

    • Acetyl → Reduces potency due to steric clash

Toxicological Profile

Acute Toxicity

  • LD50 (rat, oral): >2000 mg/kg

  • NOAEL: 50 mg/kg/day (28-day study)

Genotoxicity

  • Ames test: Negative up to 500 µg/plate

  • Micronucleus assay: No clastogenicity at therapeutic doses

Comparative Analysis with Related Compounds

Table 3 contrasts biological activities:

CompoundK562 IC50 (µg/mL)MCF-7 Growth Inhibition (%)logP
5-Methyl-3-(α-methylbenzyl)rhodanine11.10813.1
5-(4-Chlorobenzyl)rhodanine8.70763.4
3-Cyclohexylrhodanine23.40422.9

The α-methylbenzyl derivative exhibits optimal balance between potency and lipophilicity .

Future Directions

Prodrug Development

Ester prodrugs demonstrate:

  • 3.8-fold increased aqueous solubility

  • 92% conversion to active form in plasma

Combination Therapies

Synergistic effects observed with:

  • Doxorubicin (CI = 0.32 in MCF-7)

  • Imatinib (CI = 0.45 in K562)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator